molecular formula C14H15N3O4S B5420538 2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide

2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide

Cat. No. B5420538
M. Wt: 321.35 g/mol
InChI Key: ZNTHTLJSHSKWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide (MPSP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood, but it has been suggested that this compound inhibits the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in cancer cell growth and inflammation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the improvement of glucose metabolism and insulin sensitivity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents or anti-inflammatory agents. Another direction is to explore the effects of this compound on other metabolic pathways, such as lipid metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.

Synthesis Methods

2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide has been synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzamide with pyridine-3-amine followed by reduction with sodium dithionite. Another method involves the reaction of 2-methoxy-5-nitrobenzamide with pyridine-3-amine followed by treatment with sodium hydrosulfide. The yield and purity of this compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide has been investigated for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and an anti-diabetic agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-methoxy-N-methyl-5-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-15-14(18)12-8-11(5-6-13(12)21-2)22(19,20)17-10-4-3-7-16-9-10/h3-9,17H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTHTLJSHSKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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